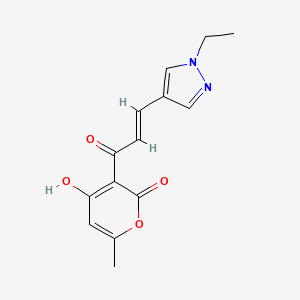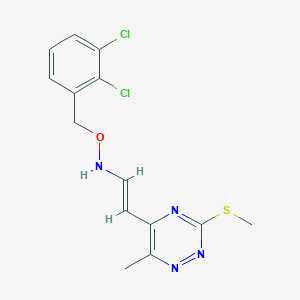
5-(2-(((2,3-Dichlorobenzyl)oxy)amino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the triazine ring, the introduction of the vinyl group, and the attachment of the 2,3-dichlorobenzyl group .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the triazine ring. The exact structure would depend on the specific synthetic steps used .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the vinyl group could participate in addition reactions, and the dichlorobenzyl group could undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfanyl group could increase its solubility in polar solvents .科学的研究の応用
Synthesis and Structural Modifications
Synthesis Techniques : Studies on 1,2,4-triazines have shown diverse synthetic approaches, including microwave-assisted synthesis and reactions with various nucleophiles to produce compounds with potential pharmacological activities. For instance, rapid and efficient synthesis techniques under microwave irradiation have been reported, highlighting the versatility and adaptability of triazine chemistry in creating fused heterocyclic compounds with anticipated biological activities (Saad, Youssef, & Mosselhi, 2011).
Chemical Reactions and Modifications : The chemical reactivity of triazine derivatives allows for various modifications, including the introduction of different functional groups and the formation of novel heterocyclic systems. For example, triazine-sulphonamide conjugates have been synthesized, showcasing the compound's potential in generating derivatives with significant antibacterial and anticancer activities (Aly, Gobouri, Abdel Hafez, & Saad, 2015).
Biological Activities
Anticancer Properties : The exploration of 1,2,4-triazine derivatives for anticancer applications has yielded promising results. Compounds synthesized from triazine precursors have shown cytotoxic activity against various cancer cell lines, underlining the potential of these derivatives as therapeutic agents in cancer treatment (Saad & Moustafa, 2011).
Antimicrobial and Antifungal Activities : Research into triazine derivatives has also highlighted their antimicrobial properties. Some compounds have demonstrated potent antibacterial effects, although their efficacy against fungal species varies. This variability indicates the need for further investigation to optimize the antimicrobial properties of triazine derivatives (Aly, Gobouri, Abdel Hafez, & Saad, 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(E)-N-[(2,3-dichlorophenyl)methoxy]-2-(6-methyl-3-methylsulfanyl-1,2,4-triazin-5-yl)ethenamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N4OS/c1-9-12(18-14(22-2)20-19-9)6-7-17-21-8-10-4-3-5-11(15)13(10)16/h3-7,17H,8H2,1-2H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQWGTSJGZAKCY-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=N1)SC)C=CNOCC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=N1)SC)/C=C/NOCC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-1-methyl-N-(6-(methylthio)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2550909.png)

![N-(3-cyclopropyl-1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2550912.png)
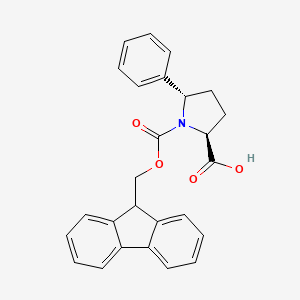
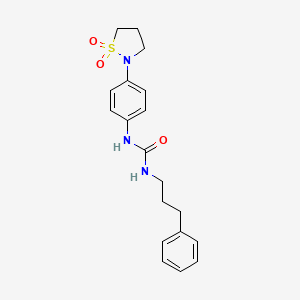
![3-(3-(azepan-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2550915.png)
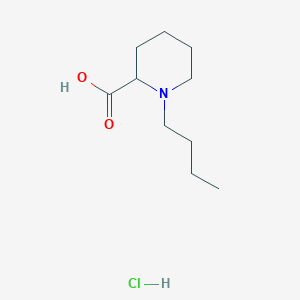
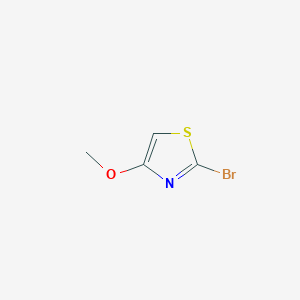
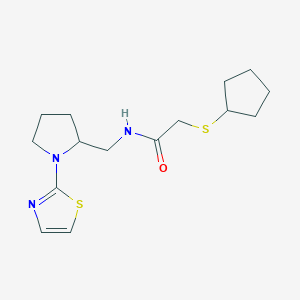
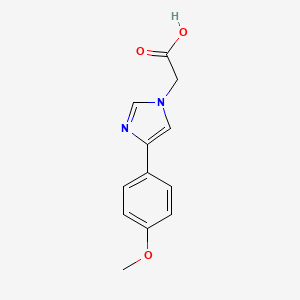

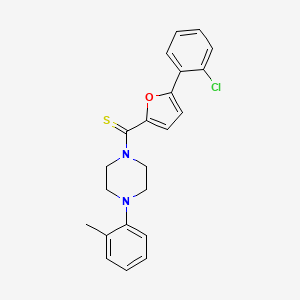
![Ethyl 2-[6-methylsulfonyl-2-(3-phenylpropanoylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2550927.png)
